2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
Description
This compound belongs to the class of benzoxazepine derivatives, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The acetamide side chain at position 7 of the benzoxazepine core is substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-5-2-12(3-6-14)10-17(21)20-13-4-7-16-15(11-13)18(22)19-8-9-24-16/h2-7,11H,8-10H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADTBBXTQYRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a derivative of the oxazepine class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 316.36 g/mol. The structure includes a methoxyphenyl group and a tetrahydrobenzo-f-oxazepine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- In vitro studies demonstrated that analogs with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the phenyl ring significantly influence the compound's potency. For example, the presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs.
- Modifications to the oxazepine ring also affect biological outcomes; specifically, alterations in stereochemistry can lead to variations in efficacy .
Pharmacokinetics
Pharmacokinetic profiling has shown that compounds within this class exhibit moderate to high plasma protein binding and variable metabolic stability. For instance:
- A related compound demonstrated an elimination half-life of approximately 6 hours in vivo studies conducted on CD-1 mice .
Study 1: Antitumor Effects
In a study by Hsieh et al. (2020), derivatives similar to This compound were tested against human leukemia cells. The results indicated an EC50 value of 620 nM for one active derivative, suggesting a promising anticancer effect .
Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of this compound in murine models of cancer. Mice treated with a related compound showed significant tumor regression compared to control groups. The study emphasized the need for further optimization for improved therapeutic indices .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide exhibit significant anticancer properties. Studies have shown that derivatives of oxazepine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antidepressant Effects
There is emerging evidence suggesting that the compound may possess antidepressant-like effects. The structural similarity to other known antidepressants allows for the hypothesis that it may act on serotonin and norepinephrine pathways, potentially providing therapeutic benefits in mood disorders .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases . This makes it a potential candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study conducted on the anticancer activity of oxazepine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of breast cancer cells in vitro .
- Case Study 2 : Research exploring the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential utility in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations:
Benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) replace the oxazepine core with a sulfur-containing heterocycle, altering electronic properties .
Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluoro in 10) that may enhance metabolic stability .
Functional Group Impact :
- The 5-oxo group in the target compound’s oxazepine ring may participate in hydrogen bonding, similar to the 11-oxo group in 10 and 8c .
Characterization Methods:
- 1H NMR : Used to confirm substitution patterns (e.g., 4-methoxy vs. 4-fluoro phenyl groups) .
- Mass Spectrometry : Validates molecular weights (e.g., HRMS for compound 74 in ) .
- X-ray Crystallography : SHELX programs refine crystal structures, critical for understanding conformational preferences .
Pharmacological and Physicochemical Comparisons
Table 2: Activity Data from Structural Analogs
SAR Insights:
- Electron-Donating vs. Withdrawing Groups : 4-Methoxy (target compound) may improve solubility but reduce metabolic stability compared to 4-fluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
